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Introduction

SR-1903 is a dual-activity small molecule that functions as a potent inverse agonist of the
Retinoic Acid-Related Orphan Receptor gamma (RORy) and an agonist of the Liver X Receptor
(LXR).[1] This unique pharmacological profile makes SR-1903 a valuable tool for investigating
the interplay between these two critical nuclear receptors and a promising candidate for
therapeutic development in areas such as autoimmune diseases, metabolic disorders, and
inflammation. High-throughput screening (HTS) assays are essential for the efficient discovery
and characterization of modulators of nuclear receptor activity. These application notes provide
detailed protocols for utilizing SR-1903 in HTS campaigns to identify and characterize novel
RORYy inverse agonists and LXR agonists.

Mechanism of Action of SR-1903

SR-1903 exerts its biological effects by modulating the transcriptional activity of two key
nuclear receptors:

¢ RORYy Inverse Agonism: RORYy is a master regulator of T helper 17 (Th17) cell differentiation,
which plays a crucial role in the pathogenesis of autoimmune diseases through the
production of pro-inflammatory cytokines like IL-17.[2] As an inverse agonist, SR-1903 binds
to RORy and reduces its basal transcriptional activity, thereby suppressing the expression of
RORYy target genes and inhibiting Th17 cell differentiation and function.
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» LXR Agonism: LXRs (LXRa and LXR[) are critical regulators of cholesterol, fatty acid, and
glucose metabolism.[3][4] LXR activation promotes reverse cholesterol transport and has
anti-inflammatory effects. As an LXR agonist, SR-1903 activates LXR-dependent gene
transcription, leading to beneficial effects on lipid metabolism and inflammation.

Quantitative Data for SR-1903

The following table summarizes the key quantitative data reported for SR-1903.

Parameter Target Value Assay Type Reference
Cell-based
IC50 RORy ~100 nM [1]
reporter assay
IC50 PPARyY 209 nM Not specified [1]
Activity LXR Agonist Not specified [1]
LPS-induced
Inhibition TREM-1 10 uM RAW 264.7 cells  [1]
expression

o LPS-induced IL-6
Inhibition ) 10 uM RAW 264.7 cells [1]
expression

o LPS-induced IL-
Inhibition ] 10 puM RAW 264.7 cells [1]
33 expression

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by SR-1903.
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High-Throughput Screening (HTS) Experimental
Workflow

The following diagram outlines a general workflow for a high-throughput screening campaign to

identify modulators of nuclear receptors like RORy and LXR.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b610971?utm_src=pdf-body-img
https://www.benchchem.com/product/b610971?utm_src=pdf-body
https://www.benchchem.com/product/b610971?utm_src=pdf-body-img
https://www.benchchem.com/product/b610971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Primary Screen

Assay Development & Optimization
(e.g., Luciferase Reporter Assay)

y

Compound Library Screening
(Single Concentration)

l

Hit Identification
(Activity Threshold)

Secondary & Confirmatory Assays

Dose-Response Confirmation
(IC50/EC50 Determination)

l

Orthogonal Assay
(e.g., TR-FRET)

l

Selectivity Profiling
(Against other NRs)

Hit-to-Lead
Y

Structure-Activity Relationship (SAR)
Studies

:

Lead Optimization

Click to download full resolution via product page

General HTS Workflow for Nuclear Receptor Modulators
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Experimental Protocols
Protocol 1: RORy Inverse Agonist HTS using a
Luciferase Reporter Assay

This protocol describes a cell-based luciferase reporter gene assay to screen for and
characterize RORYy inverse agonists.

1. Materials:
o HEK293T cells

* RORYy expression plasmid (e.g., containing the ligand-binding domain fused to a GAL4 DNA-
binding domain)

 Luciferase reporter plasmid with ROR response elements (RORES)
o Transfection reagent (e.g., Lipofectamine)
 DMEM with 10% FBS and antibiotics

e Opti-MEM | Reduced Serum Medium

e SR-1903 (as a positive control)

e Compound library

o 384-well white, clear-bottom microplates

o Luciferase assay reagent (e.g., Bright-Glo™)
e Luminometer

2. Methods:

o Cell Seeding:

o Culture HEK293T cells to ~80% confluency.
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o Co-transfect the cells with the RORy expression plasmid and the RORE-luciferase
reporter plasmid using a suitable transfection reagent according to the manufacturer's
protocol.

o After 24 hours, harvest the cells and resuspend them in fresh growth medium.

o Seed the transfected cells into 384-well plates at a density of 10,000 cells/well in 40 pL of
medium.

o Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours to allow cell attachment.

o Compound Addition:
o Prepare a stock solution of SR-1903 and the compound library in DMSO.
o Perform serial dilutions of the compounds.

o Add 100 nL of the diluted compounds to the respective wells using an acoustic liquid
handler or a pin tool. The final DMSO concentration should not exceed 0.5%.

o For control wells, add DMSO only (negative control) or SR-1903 (positive control for
inverse agonism).

e Incubation:
o Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

e Luminescence Detection:
o Equilibrate the plates and the luciferase assay reagent to room temperature.
o Add 20 puL of the luciferase reagent to each well.

o Incubate the plates at room temperature for 5-10 minutes to ensure cell lysis and signal
stabilization.

o Measure the luminescence using a luminometer.

3. Data Analysis:
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» Normalize the data to the DMSO control wells.
o Calculate the percent inhibition for each compound.

o For dose-response curves, plot the percent inhibition against the log of the compound
concentration and fit the data to a four-parameter logistic equation to determine the IC50
value.

Protocol 2: LXR Agonist HTS using a Time-Resolved
Fluorescence Resonance Energy Transfer (TR-FRET)
Assay

This protocol outlines a biochemical TR-FRET assay to identify and characterize LXR agonists.
1. Materials:

» Purified, tagged (e.g., GST-tagged) LXR ligand-binding domain (LBD)

e Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST)

o Fluorescently labeled co-activator peptide (e.g., from SRC/p160 family)

e SR-1903 (as a positive control)

e Compound library

« Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCI, 0.01% BSA, 1 mM DTT)
o 384-well low-volume black microplates

¢ TR-FRET-compatible plate reader

2. Methods:

» Reagent Preparation:

o Prepare a stock solution of SR-1903 and the compound library in DMSO.
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o Prepare the LXR-LBD, Th-anti-tag antibody, and fluorescently labeled co-activator peptide
in assay buffer at 2X the final desired concentration.

o Assay Procedure:

o Add 5 pL of the 2X compound solution (or DMSO/SR-1903 for controls) to the wells of the
384-well plate.

o Add 5 pL of the 2X LXR-LBD/Tb-anti-tag antibody mixture to each well.
o Add 5 pL of the 2X fluorescently labeled co-activator peptide to each well.
o The final reaction volume will be 15 pL.
* Incubation:
o Incubate the plate at room temperature for 1-2 hours, protected from light.
e TR-FRET Measurement:

o Measure the TR-FRET signal using a plate reader with appropriate excitation and
emission filters for the Terbium donor and the fluorescent acceptor. Typically, a time delay
is used to reduce background fluorescence.

3. Data Analysis:

e Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
e Normalize the data to the DMSO control wells.

o Calculate the percent activation for each compound.

e For dose-response curves, plot the percent activation against the log of the compound
concentration and fit the data to a four-parameter logistic equation to determine the EC50
value.

Protocol 3: Secondary Assay - Inhibition of LPS-Induced
TREM-1, IL-6, and IL-33 Expression in RAW 264.7 Cells
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This protocol describes a cell-based assay to confirm the downstream effects of SR-1903 or
newly identified hits on inflammatory signaling.

1. Materials:

 RAW 264.7 macrophage-like cells
 DMEM with 10% FBS and antibiotics
 Lipopolysaccharide (LPS)

e SR-1903

e Test compounds

o 96-well cell culture plates

» RNA extraction kit

e gRT-PCR reagents and instrument
e ELISA kits for mouse IL-6 and IL-33
2. Methods:

o Cell Seeding and Treatment:

o Seed RAW 264.7 cells into 96-well plates at a density of 5 x 104 cells/well and allow them
to adhere overnight.

o Pre-treat the cells with various concentrations of SR-1903 or test compounds for 1-2
hours.

o Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours (for gene expression) or 18-24
hours (for cytokine secretion). Include an unstimulated control.

o Gene Expression Analysis (QRT-PCR):

o After the 4-6 hour incubation, lyse the cells and extract total RNA using a suitable kit.
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o Synthesize cDNA from the RNA.

o Perform gRT-PCR using specific primers for Trem1, 116, 1133, and a housekeeping gene
(e.g., Gapdh or Actb).

o Analyze the data using the AACt method to determine the relative fold change in gene
expression.

o Cytokine Secretion Analysis (ELISA):
o After the 18-24 hour incubation, collect the cell culture supernatants.

o Measure the concentration of IL-6 and IL-33 in the supernatants using specific ELISA kits
according to the manufacturer's instructions.

3. Data Analysis:

e For gRT-PCR, calculate the fold change in gene expression relative to the LPS-stimulated,
vehicle-treated control.

e For ELISA, calculate the concentration of secreted cytokines.

» Plot the inhibition of gene expression or cytokine secretion against the compound
concentration to determine IC50 values.

Conclusion

SR-1903 is a powerful chemical probe for studying the integrated roles of RORy and LXR in
health and disease. The detailed protocols provided in these application notes offer robust and
reliable methods for high-throughput screening of compound libraries to identify novel
modulators of these important nuclear receptors. The primary HTS assays, coupled with the
secondary cell-based functional assays, provide a comprehensive framework for hit
identification, validation, and lead optimization in drug discovery programs targeting RORy and
LXR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b610971?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7432305/
https://www.researchgate.net/figure/Schematic-diagram-of-LXR-RXR-activation-mechanism-adapted-from-the-references-cited_fig1_46280732
https://pmc.ncbi.nlm.nih.gov/articles/PMC6433546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6433546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2919217/
https://www.benchchem.com/product/b610971#sr-1903-for-high-throughput-screening
https://www.benchchem.com/product/b610971#sr-1903-for-high-throughput-screening
https://www.benchchem.com/product/b610971#sr-1903-for-high-throughput-screening
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610971?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

